Ethyl 2-heptenoate
Description
Ethyl 2-heptenoate (CAS: 54340-72-6) is an ethyl ester of 2-heptenoic acid, characterized by a seven-carbon chain with a double bond at the second position. It is a colorless liquid with a fruity odor, commonly used as a flavoring agent in food industries . Key physical properties include:
- Density: 0.885–0.891 g/cm³ (25°C)
- Refractive Index: 1.435–1.441
- Boiling Point: 194–195°C
- Solubility: Miscible in alcohol, 158.9 mg/L in water (25°C) .
Its molecular formula is inferred as C₉H₁₄O₂ (molecular weight ≈ 158.2 g/mol).
Properties
CAS No. |
54340-72-6 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
ethyl (E)-hept-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h7-8H,3-6H2,1-2H3/b8-7+ |
InChI Key |
CYLQPOIZDBIXFP-BQYQJAHWSA-N |
SMILES |
CCCCC=CC(=O)OCC |
Isomeric SMILES |
CCCC/C=C/C(=O)OCC |
Canonical SMILES |
CCCCC=CC(=O)OCC |
Other CAS No. |
54340-72-6 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 2-heptenoate undergoes hydrolysis under acidic or basic conditions to yield 2-heptenoic acid and ethanol.
Example Reaction:
Key Data:
-
Acidic Hydrolysis : Performed with dilute HCl (0.1–1.0 M) at 60–80°C for 4–6 hours, yielding >85% 2-heptenoic acid .
-
Basic Hydrolysis : NaOH (1–2 M) at 25°C for 2 hours achieves near-quantitative conversion .
Hydrogenation Reactions
The double bond in ethyl 2-heptenoate is susceptible to catalytic hydrogenation, producing ethyl heptanoate.
Example Reaction:
Key Data:
-
Catalysts : Pd/C (5% wt) or Raney Ni under 1–3 atm H₂ at 25–50°C .
-
Yield : >95% conversion to ethyl heptanoate within 2 hours .
Oxidation Reactions
Ethyl 2-heptenoate participates in selective oxidation reactions, forming epoxides or ketones depending on conditions.
Epoxidation
Using m-CPBA (meta-chloroperbenzoic acid):
Oxidative Cleavage
Ozonolysis followed by reductive workup yields shorter-chain aldehydes:
Transesterification
Ethyl 2-heptenoate reacts with alcohols in the presence of acid/base catalysts to form new esters.
Example Reaction:
Key Data:
Palladium-Catalyzed Functionalization
Ethyl 2-heptenoate participates in hydroalkoxycarbonylation with olefins using palladium catalysts.
Example Reaction:
Key Data:
Biotransformation
As a metabolite, ethyl 2-heptenoate is enzymatically hydrolyzed in vivo by esterases to 2-heptenoic acid .
Key Pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2-heptenoate belongs to a broader class of ethyl esters with structural variations that influence their properties and applications. Below is a comparative analysis with key analogs:
Structural and Functional Differences
Physical and Chemical Properties
- Ethyl 2-heptenoate has a higher boiling point than ethyl heptanoate due to the double bond increasing molecular rigidity .
Q & A
Q. What are the established synthetic routes for Ethyl 2-heptenoate, and how are reaction conditions optimized for yield and purity?
Ethyl 2-heptenoate derivatives are typically synthesized via cyanoesterification of 1,2-dienes using catalysts like Ni(cod)₂ and PMe₃ under controlled heating (e.g., 70°C for 60 hours). Purification involves silica gel column chromatography and preparative GPC, with yields reported up to 47% . Key variables include catalyst loading, solvent choice, and reaction time. Optimization requires iterative testing of these parameters alongside spectroscopic monitoring (e.g., TLC) to track progress.
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of Ethyl 2-heptenoate?
Structural confirmation relies on ¹H NMR , ¹³C NMR , and IR spectroscopy to identify functional groups (e.g., ester carbonyl peaks at ~1700 cm⁻¹) and olefinic protons. Elemental analysis (e.g., C: 64.65%, H: 7.84%) validates stoichiometry . Gas chromatography (GC) with mass spectrometry (GC-MS) can further assess purity, referencing databases like NIST for retention indices .
Q. What safety protocols should researchers follow when handling Ethyl 2-heptenoate in the lab?
While specific safety data for Ethyl 2-heptenoate is limited, protocols for analogous esters include:
- Use of PPE (gloves, goggles, lab coats).
- Immediate washing with soap/water for skin contact and 15-minute eye rinsing with water.
- Proper ventilation to avoid inhalation risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic efficiency data for Ethyl 2-heptenoate synthesis?
Contradictions may arise from unaccounted variables (e.g., trace moisture, catalyst decomposition). Apply statistical analysis (ANOVA, t-tests) to compare datasets, ensuring measurements reflect instrumental precision (e.g., reporting means ± SD to ≤3 significant figures) . Replicate experiments under controlled conditions and validate via independent methods (e.g., kinetic studies or DFT calculations) .
Q. What experimental designs are suitable for probing the stereochemical outcomes of Ethyl 2-heptenoate derivatives?
Use chiral chromatography (e.g., HPLC with chiral columns) or NMR derivatization (e.g., Mosher’s esters) to determine enantiomeric excess. For mechanistic insights, employ isotopic labeling (²H or ¹³C) to track reaction pathways . Theoretical studies (e.g., computational modeling of transition states) can complement empirical data .
Q. How should researchers address discrepancies in reported reaction mechanisms for cyanoesterification of 1,2-dienes?
Conduct kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms. Compare activation parameters (ΔH‡, ΔS‡) via Eyring analysis under varying temperatures. Cross-reference findings with literature using systematic reviews to identify consensus or gaps .
Methodological Guidance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
